Benzyl 2-(benzyloxy)-3-bromobenzoate
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Scaffolds
While direct research on Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate is limited, its structural motifs are prevalent in compounds of significant interest. Aromatic esters are a cornerstone of organic chemistry, serving as key intermediates in the synthesis of a wide array of more complex molecules. nih.gov The benzyl and benzyloxy moieties are commonly employed as protecting groups for alcohols and carboxylic acids, respectively, due to their relative stability and ease of removal under specific conditions. beilstein-journals.org This protective role is fundamental in multi-step syntheses of pharmaceuticals and other fine chemicals.
In the realm of medicinal chemistry, the core structure of substituted benzoates is a recurring feature in pharmacologically active compounds. For instance, derivatives of 2-(benzyloxy)benzoic acid have been explored as intermediates in the synthesis of therapeutic agents. A notable example is the use of a structurally related compound, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, as a key intermediate in the preparation of Salmeterol, a long-acting beta-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. This highlights the potential of the 2-(benzyloxy)benzoate scaffold in the development of new drugs.
Furthermore, the presence of a bromine atom on the aromatic ring offers a versatile handle for further chemical modification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the molecular structure and the introduction of additional functionalities that can modulate biological activity. researchgate.net The strategic placement of the bromo, benzyloxy, and benzyl ester groups creates a unique substitution pattern that could lead to novel molecular architectures with potential applications in drug discovery and materials science.
Structural Features and Research Interest in Complex Aromatic Esters
The structure of Benzyl 2-(benzyloxy)-3-bromobenzoate is characterized by a high degree of steric hindrance around the central phenyl ring. This crowding, resulting from the two bulky benzyl-containing groups and the adjacent bromine atom, is expected to significantly influence the molecule's conformation, reactivity, and physicochemical properties. The interplay between these substituents can lead to unique electronic effects and restricted bond rotations, which are of fundamental interest to physical organic chemists.
Research into complex aromatic esters is driven by the desire to create molecules with precisely controlled three-dimensional shapes and tailored electronic properties. The "ester dance" reaction, a palladium-catalyzed translocation of an ester group on an aromatic ring, exemplifies the innovative strategies being developed to manipulate these structures. chemicalbook.com While not directly applied to this compound, such advancements underscore the dynamic nature of research in this area and the potential for creating diverse substitution patterns on aromatic rings.
The combination of a benzyloxy group at the 2-position and a bromine atom at the 3-position is a specific substitution pattern that warrants further investigation. The synthesis of such a molecule would likely involve the esterification of the corresponding 2-(benzyloxy)-3-bromobenzoic acid. The preparation of this acid precursor would, in turn, require a multi-step synthetic sequence, potentially starting from simpler building blocks like 3-bromobenzoic acid. nih.govambeed.com
Overview of Advanced Research Areas
Given the limited direct research on this compound, its potential role in advanced research areas can be inferred from the properties of its constituent parts and related molecules.
Potential as a Synthetic Intermediate: The primary area of interest for this compound lies in its potential as a sophisticated building block in organic synthesis. The orthogonal reactivity of the ester and the bromo-substituent allows for selective transformations. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, while the C-Br bond could participate in a metal-catalyzed cross-coupling reaction. This dual functionality makes it a valuable precursor for the synthesis of highly functionalized, non-symmetrical biaryl compounds or other complex molecular architectures.
Probing Steric and Electronic Effects: From a fundamental research perspective, this molecule could serve as a model system to study the impact of severe steric hindrance on reaction mechanisms and conformational dynamics. The bulky substituents are likely to influence the rate and regioselectivity of reactions occurring at the aromatic ring or the ester functionality.
Exploration in Medicinal Chemistry: While no direct biological activity has been reported, the general scaffold of polysubstituted aromatic esters is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that interact with biological targets. nih.gov Future research could involve the synthesis and biological evaluation of this compound and its derivatives against a variety of enzymes and receptors. The lipophilic nature of the benzyl and benzyloxy groups, combined with the potential for further functionalization at the bromine position, offers a rich landscape for structure-activity relationship (SAR) studies.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C21H17BrO3 | 397.26 | 3-bromo, 2-benzyloxy, benzyl ester |
| 3-Bromobenzoic acid | C7H5BrO2 | 201.02 | Precursor with bromo substituent ambeed.com |
| Benzyl 2-bromobenzoate | C14H11BrO2 | 291.14 | Related ester with a single benzyl group |
| Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | C17H15BrO4 | 379.20 | Structurally related drug intermediate |
Table 2: Synthetic Precursors and Potential Reactions
| Precursor/Reagent | Reaction Type | Potential Product/Intermediate | Reference |
| 2-(Benzyloxy)-3-bromobenzoic acid | Esterification | This compound | General Knowledge |
| 3-Bromotoluene | Oxidation | 3-Bromobenzoic acid | nih.gov |
| This compound | Cross-coupling (e.g., Suzuki) | Biaryl derivatives | researchgate.net |
| 2-Benzyloxypyridine | Benzyl group transfer | Benzyl ethers/esters | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₂₁H₁₇BrO₃ |
|---|---|
Molecular Weight |
397.26 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate and Analogous Scaffolds
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. byjus.com The analysis for Benzyl 2-(benzyloxy)-3-bromobenzoate reveals key disconnections that guide the forward synthesis.
Disconnection Approaches for Ester and Ether Linkages
The target molecule contains two key functional groups that can be disconnected: a benzyl ester and a benzyl ether.
Ester Disconnection: The most logical disconnection is at the ester linkage (C-O bond), leading to 2-(benzyloxy)-3-bromobenzoic acid and benzyl alcohol. This disconnection corresponds to a forward reaction of esterification. byjus.com
Ether Disconnection: The benzyl ether linkage can also be disconnected, yielding Benzyl 2-hydroxy-3-bromobenzoate and a benzyl halide. This corresponds to a forward reaction of etherification, such as the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com
A further disconnection of the 2-(benzyloxy)-3-bromobenzoic acid intermediate reveals 3-bromo-2-hydroxybenzoic acid and a benzyl halide. This suggests a stepwise approach where the ether is formed first, followed by the ester.
Strategic Planning for Regioselective Aromatic Halogenation
The starting point for the synthesis is a suitably substituted benzoic acid. The retrosynthetic analysis points towards 3-bromo-2-hydroxybenzoic acid (also known as 3-bromosalicylic acid) as a key precursor. rsc.orgorgsyn.org The regioselective introduction of a bromine atom at the C-3 position of salicylic (B10762653) acid is a critical step. Direct bromination of salicylic acid typically yields a mixture of 5-bromo and 3,5-dibromo derivatives. ias.ac.in Therefore, a more strategic approach is required to achieve the desired 3-bromo isomer. One effective method involves the sulfonation of salicylic acid to block the more reactive C-5 position, followed by bromination and subsequent desulfonation to yield 3-bromosalicylic acid in good yield. ias.ac.in
Direct Synthesis of this compound
The forward synthesis of this compound can be envisioned through a sequence of reactions involving regioselective bromination, etherification, and esterification. The order of these steps is crucial for a successful synthesis.
Esterification Reactions for Benzoate (B1203000) Formation
The formation of the benzyl ester can be achieved through several methods. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common choice. byjus.commasterorganicchemistry.com However, for sterically hindered benzoic acids, such as the 2,3-disubstituted intermediate in our synthesis, harsher conditions or more specialized catalysts may be necessary to drive the reaction to completion. researchgate.net
| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Benzyl alcohol, strong acid catalyst (e.g., H₂SO₄), heat | Readily available reagents, simple procedure. byjus.com | Reversible reaction, may require a large excess of alcohol or removal of water. byjus.com Can be slow for hindered acids. researchgate.net |
| Using 2-Benzyloxy-1-methylpyridinium Triflate | 2-Benzyloxy-1-methylpyridinium triflate, triethylamine | Mild, neutral conditions, high yields. nih.govorganic-chemistry.org | Reagent is not as common as those for Fischer esterification. |
| Phase-Transfer Catalysis | Benzyl chloride, sodium salicylate, phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Good for large-scale synthesis, avoids strong acids. google.comgoogle.com | Requires the pre-formation of the carboxylate salt. |
Benzylation Protocols for Phenolic Hydroxyls and Related Ether Formation
The introduction of the benzyl ether at the C-2 hydroxyl group is a critical transformation. Several methods are available for the benzylation of phenols.
The Williamson ether synthesis is a classic method that involves the reaction of a phenoxide with a benzyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction is typically carried out under basic conditions. However, in the context of 3-bromosalicylic acid, the presence of the carboxylic acid group can lead to competitive deprotonation, potentially hindering the desired O-alkylation.
A milder alternative is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). rsc.orgnih.govwikipedia.org This reaction proceeds under neutral conditions and with inversion of configuration if a chiral alcohol is used.
Phase-transfer catalysis offers another efficient method for benzylation, particularly for industrial applications. core.ac.uk This technique facilitates the reaction between a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (benzyl halide).
| Benzylation Method | Reagents and Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Benzyl halide, strong base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, acetone) | Widely used, reliable for many substrates. byjus.comwikipedia.orgmasterorganicchemistry.com | Basic conditions may interfere with other functional groups like carboxylic acids. |
| Mitsunobu Reaction | Benzyl alcohol, triphenylphosphine, DEAD or DIAD | Mild, neutral conditions, high yields. rsc.orgnih.govwikipedia.org | Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove. |
| Using 2-Benzyloxy-1-methylpyridinium Triflate | 2-Benzyloxy-1-methylpyridinium triflate, base (e.g., MgO) | Mild, neutral conditions, suitable for sensitive substrates. beilstein-journals.orgnih.gov | Reagent is specialized. |
Regioselective Bromination of Benzoic Acid Derivatives
As previously mentioned, the regioselective synthesis of 3-bromosalicylic acid is paramount. Direct bromination of salicylic acid is not a viable route due to the directing effects of the hydroxyl and carboxyl groups, which favor substitution at the C-5 position. ias.ac.in An indirect, yet effective, strategy is outlined below:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Sulfonation | Fuming sulfuric acid | To block the C-5 position of salicylic acid. |
| 2 | Bromination | Bromine | To introduce the bromine atom at the C-3 position. |
| 3 | Desulfonation | Superheated steam | To remove the sulfonic acid group and yield 3-bromosalicylic acid. ias.ac.in |
Synthesis of Key Precursors and Intermediates
The assembly of this compound necessitates the independent preparation of its core components: the substituted benzoic acid and the corresponding alcohol.
Preparation of 2-Benzyloxy-3-bromobenzoic Acid Derivatives
The synthesis of the core acidic precursor, 2-benzyloxy-3-bromobenzoic acid, is a critical sequence. The most logical pathway involves two main steps: the regioselective bromination of a salicylic acid scaffold followed by the protection of the hydroxyl group via benzylation.
A primary challenge lies in the synthesis of the intermediate, 3-bromo-2-hydroxybenzoic acid (3-bromosalicylic acid). Direct electrophilic bromination of salicylic acid tends to yield a mixture of products, with the major isomer typically being 5-bromo-2-hydroxybenzoic acid due to the directing effects of the hydroxyl and carboxyl groups. A patent describes a method where the bromination of salicylic acid with N-bromosuccinimide (NBS) results in a product ratio of approximately 7.5:1 in favor of the 5-bromo isomer over the desired 3-bromo isomer. google.com Achieving high purity for the 3-bromo derivative often requires specialized conditions or chromatographic separation.
Once 3-bromo-2-hydroxybenzoic acid is obtained, the next step is the benzylation of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis. The hydroxyl group is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide. This nucleophile then displaces a halide from benzyl bromide or benzyl chloride to form the 2-benzyloxy ether linkage.
The final step to obtain the carboxylic acid is often the hydrolysis of a corresponding ester (e.g., a methyl or ethyl ester), which may have been used as a protecting group for the carboxyl function during the etherification step. For instance, a general procedure for the hydrolysis of a similar compound, 2-(benzyloxy)-3-methoxybenzoic acid benzyl ester, involves treatment with sodium hydroxide in methanol (B129727) to yield the final acid in near-quantitative amounts. chemicalbook.com Similarly, the synthesis of the isomeric 2-(benzyloxy)-5-bromobenzoic acid has been reported via the hydrolysis of its precursor with sodium hydroxide in aqueous methanol at 60°C, affording a 97% yield. chemicalbook.com
Table 1: Synthesis of Benzyloxy-bromobenzoic Acid Precursors
| Precursor | Reaction | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-hydroxybenzoic acid | Bromination | Salicylic acid, N-bromosuccinimide | Acetic acid, 80°C, 12h | Mixture of isomers (1:7.5 of 3-bromo:5-bromo) | google.com |
| 2-(Benzyloxy)-5-bromobenzoic acid | Ester Hydrolysis | Precursor ester, NaOH, H₂O | Methanol, 60°C, 2h | 97% | chemicalbook.com |
| 2-(Benzyloxy)-3-methoxybenzoic acid | Ester Hydrolysis | Benzyl ester precursor, NaOH | Methanol, 20°C | 99% | chemicalbook.com |
Synthesis of Substituted Benzyl Alcohol Derivatives
The alcohol portion of the target ester, benzyl alcohol or its substituted variants, can be prepared through numerous established synthetic methods. The choice of method depends on the desired substitution pattern on the aromatic ring.
Common approaches include:
Reduction of Carbonyls: Benzaldehydes and benzoic acids (or their esters) can be reduced to the corresponding benzyl alcohols. A variety of reducing agents can be employed, from mild reagents like sodium borohydride (B1222165) for aldehydes to more powerful ones like lithium aluminum hydride for acids and esters.
Grignard Reactions: The reaction of a phenylmagnesium halide (a Grignard reagent) with formaldehyde (B43269) is a classic method for preparing benzyl alcohol itself. Substituted benzyl alcohols can be synthesized by using appropriately substituted phenyl Grignard reagents.
Transition-Metal-Catalyzed Couplings: Modern cross-coupling reactions offer versatile routes. For example, the Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate, catalyzed by a palladium complex, can yield benzylic alcohols. nih.gov
One-Pot Formylation-Reduction: A process has been developed for the conversion of aryl bromides into benzyl alcohols in a single pot. This involves a palladium-catalyzed formylation with carbon monoxide and a formate, followed by in-situ reduction of the intermediate benzaldehyde. sigmaaldrich.com
Transition-Metal-Free Radical Coupling: Innovative methods, such as the base-mediated radical coupling of aromatic alcohols, can produce more complex substituted alcohols like 1,3-diphenylpropan-1-ols under transition-metal-free conditions. ijisrt.com
Catalytic Approaches in Synthesis
Catalysis is fundamental to the efficient and selective synthesis of the benzyloxy-bromobenzoate structure, particularly for the formation of the key ether and ester bonds.
Transition Metal Catalysis for Bond Formation (e.g., Copper, Palladium)
The formation of the 2-benzyloxy C-O ether bond is a prime application for transition metal catalysis. Both copper and palladium catalysts are widely used for such transformations.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming diaryl ether bonds. Modern protocols involve the copper-catalyzed coupling of an aryl halide (like 3-bromo-2-hydroxybenzoic acid) with an alcohol (benzyl alcohol), or more commonly, a phenol (B47542) with an alkyl halide. chemicalbook.com Advances in this area have led to the development of more general and milder procedures that use copper salts (e.g., CuI) with a base like cesium carbonate or Et3N, allowing the reaction to proceed at lower temperatures than traditional methods. chemicalbook.comstenutz.eu These improved conditions tolerate a wider range of functional groups on both the aryl halide and the phenol. chemicalbook.com
Palladium-Catalyzed Buchwald-Hartwig Etherification: In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for C-O bond formation. prepchem.comnih.gov The Buchwald-Hartwig amination protocol has been extended to ether synthesis, enabling the coupling of aryl halides or triflates with alcohols. chemicalbook.com These reactions typically employ a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a specialized bulky, electron-rich phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos). google.comsmolecule.com The choice of ligand is crucial for achieving high efficiency and generality, especially for challenging substrates. smolecule.com
Table 2: Comparison of Catalytic Systems for C-O Bond Formation
| Catalytic System | Catalyst/Ligand Examples | Typical Substrates | Advantages | Reference |
|---|---|---|---|---|
| Copper (Ullmann) | CuI, CuCl | Aryl Iodides/Bromides + Phenols | Cost-effective, well-established | chemicalbook.comchemicalbook.com |
| Palladium (Buchwald-Hartwig) | Pd(OAc)₂, Biaryl Phosphine Ligands | Aryl Chlorides/Bromides + Alcohols | High functional group tolerance, milder conditions | google.comprepchem.comsmolecule.com |
Selective Functionalization using Organocatalysis or Biocatalysis
Beyond metal-based catalysts, organocatalysis and biocatalysis offer powerful strategies for selective transformations, particularly in creating chiral precursors or achieving specific regioselectivity.
Organocatalysis: Organocatalysts can mediate highly selective reactions. For instance, chiral phosphoric acids have been used to control the para-selective C-H functionalization of arenes, demonstrating the potential to install functional groups with high regioselectivity without the need for directing groups. nih.govresearchgate.net In the context of the target molecule, organocatalysts could be envisioned for the selective acylation or functionalization of a diol-containing precursor, or to control the stereochemistry in the synthesis of a chiral substituted benzyl alcohol. bldpharm.com
Biocatalysis: Biocatalysis, using either isolated enzymes or whole-cell systems, is an increasingly important tool for sustainable and highly selective synthesis. Its primary application relevant to the target compound is in the preparation of chiral substituted benzyl alcohols. Aldehyde dehydrogenases (ADHs) and aldo-keto reductases can catalyze the reduction of prochiral ketones to secondary alcohols with exceptionally high enantioselectivity. This approach provides access to enantiomerically pure building blocks for pharmaceuticals and other advanced materials. For example, ketoreductase enzymes have been successfully employed in the synthesis of key chiral alcohol intermediates for major drugs.
Total Synthesis Contexts Featuring Benzyloxy-Bromobenzoate Moieties
While the specific this compound moiety is not a widely reported key intermediate in the total synthesis of complex natural products found in the surveyed literature, its structural components are ubiquitous in synthetic chemistry. The diaryl ether linkage and the halo-aromatic ring are common features in many biologically active molecules and their syntheses.
For example, copper-mediated Ullmann coupling, a key reaction for forming the benzyloxy linkage, has been employed in the convergent total synthesis of bisbenzylisoquinoline alkaloids. nih.gov In these syntheses, the formation of a sterically hindered diaryl ether bond is a critical step that connects two complex isoquinoline (B145761) fragments. nih.gov
The 3-bromobenzoate portion of the molecule serves as a versatile synthetic handle. The bromine atom can be readily transformed into other functional groups or used as a site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This makes the benzyloxy-bromobenzoate scaffold a valuable building block for creating libraries of complex molecules in medicinal chemistry or for constructing advanced materials.
Integration into Complex Natural Product Scaffolds
The chemical structure of this compound suggests it could serve as a building block in the assembly of more complex molecules, including natural product analogs. The molecule possesses several key features: a bromine atom, which is common in marine natural products, and two benzyl protecting groups on carboxyl and phenol functionalities.
In a hypothetical synthetic route, this compound could be employed in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, via its aryl bromide moiety. This would allow for the formation of a new carbon-carbon bond at the 3-position of the benzoate ring, a common strategy for elaborating molecular complexity.
Subsequent deprotection of the benzyl ether and benzyl ester groups would unmask a salicylic acid derivative. The free carboxylic acid and phenol groups could then participate in further transformations, such as macrolactonization or etherification, to construct larger ring systems found in some natural products. While studies have detailed the synthesis of various bromophenol natural products, none have specifically cited the use of this compound. nih.gov
Table 1: Hypothetical Reaction Parameters for Cross-Coupling (Note: This data is illustrative and not from published reactions of the title compound.)
| Reaction Type | Catalyst | Ligand | Base | Solvent | Potential Product Type |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Biaryl Compound |
| Heck Coupling | Pd(PPh₃)₄ | - | Et₃N | DMF | Substituted Alkene |
Role as a Privileged Intermediate in Heterocycle Synthesis
The ortho-benzyloxy-bromo-benzoate structure of the title compound presents possibilities for its use as a precursor in the synthesis of various heterocyclic systems. The arrangement of the substituents could facilitate cyclization reactions to form oxygen or nitrogen-containing heterocycles.
For instance, after a potential nucleophilic aromatic substitution (SNA_r) of the bromine atom, the resulting intermediate could undergo a cyclization reaction. Research on related ortho-substituted phenyl benzyl ethers has shown that they can be metallated and subsequently rearranged or cyclized to form benzofurans or phthalides. st-andrews.ac.uk A similar strategy, if applied to a derivative of this compound, could hypothetically lead to the formation of substituted dibenzofurans or other fused heterocyclic systems, which are common motifs in pharmacologically active molecules. nih.govnih.gov
However, no specific studies have been found that utilize this compound for these purposes. The reactivity of related isomers, such as 2-(benzyloxy)-5-bromobenzoic acid derivatives, has been explored, but this does not provide direct evidence for the utility of the 3-bromo isomer. chemicalbook.com
Chemical Reactivity and Transformation Studies
Reactivity of the Aryl Bromide Moiety
The presence of a bromine atom on the aromatic ring makes this position a prime site for various synthetic manipulations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNA r) offers a pathway to replace the bromo substituent with a variety of nucleophiles. chemistrysteps.comlibretexts.orgyoutube.comyoutube.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring.
For a successful SNA r reaction, the aromatic ring generally needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the case of Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate, the activating effect of the ester and ether groups would influence the feasibility and rate of such substitutions. The specific conditions and the nature of the nucleophile would be critical in determining the outcome of the reaction.
A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be employed in these transformations. chemistrysteps.com The choice of solvent and temperature also plays a crucial role in the reaction's efficiency.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide in Benzyl 2-(benzyloxy)-3-bromobenzoate is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. nih.govresearchgate.netresearchgate.net This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov For this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl substituent at the 3-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govnih.govresearchgate.netrsc.org This reaction is a versatile method for the vinylation of aryl halides. In the context of this compound, this would allow for the introduction of a vinyl group at the 3-position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would need to be carefully optimized to achieve the desired product. nih.gov
The mechanisms of both the Suzuki-Miyaura and Heck reactions, as well as other palladium-catalyzed cross-couplings, are centered around a catalytic cycle involving oxidative addition and reductive elimination steps. organic-chemistry.org
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.
Transmetalation (in Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the organoboron reagent then undergoes transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium.
Migratory Insertion (in Heck): In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.
Reductive Elimination: The final step in both reactions is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Understanding these fundamental steps is crucial for optimizing reaction conditions and predicting potential side reactions.
Transformations of the Benzyloxy Ether Linkages
The two benzyloxy groups in this compound serve as protecting groups for the phenolic and carboxylic acid functionalities. Their removal is a key step in many synthetic sequences.
The selective cleavage of one or both benzyl ethers is a critical consideration, especially in the presence of other functional groups like the aryl bromide and the benzyl ester.
Hydrogenolysis: Catalytic hydrogenolysis is a common and often mild method for cleaving benzyl ethers. organic-chemistry.orgcommonorganicchemistry.com The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. organic-chemistry.orgcommonorganicchemistry.com This method is generally efficient and clean, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org However, the presence of the aryl bromide in this compound presents a challenge, as aryl halides can also be reduced under these conditions. researchgate.netnacatsoc.org Achieving chemoselective debenzylation without affecting the C-Br bond would require careful selection of the catalyst, solvent, and reaction conditions. researchgate.netnacatsoc.org
Acidic Cleavage: Strong acids can also be used to cleave benzyl ethers, but this method is generally less selective and may not be suitable for substrates with acid-sensitive functional groups. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or elimination.
Oxidative Methods: Oxidative deprotection offers an alternative to reductive methods. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers, often under milder conditions than hydrogenolysis. organic-chemistry.orgmpg.denih.gov The reaction proceeds via a hydride abstraction mechanism. Other oxidative systems, such as those involving hypervalent iodine reagents, have also been developed for this purpose. siu.edursc.org The selectivity of these methods in the presence of an aryl bromide would need to be experimentally determined.
The mechanism of benzyl ether cleavage depends on the chosen method.
Hydrogenolysis: The mechanism of catalytic hydrogenolysis involves the adsorption of the benzyl ether and hydrogen onto the surface of the metal catalyst. This is followed by the cleavage of the carbon-oxygen bond and the formation of the deprotected alcohol and toluene.
Acidic Cleavage: Under acidic conditions, the ether oxygen is first protonated to form a good leaving group. The subsequent cleavage of the C-O bond can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions.
Oxidative Cleavage: The mechanism of oxidative cleavage, for example with DDQ, typically involves the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ. This is followed by hydride transfer from the benzylic position to the oxidant, leading to the formation of a benzylic cation intermediate, which is then quenched by water to give the alcohol and benzaldehyde. organic-chemistry.org
Ester Hydrolysis and Transesterification Reactions
The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Similarly, transesterification would involve the reaction of the ester with an alcohol to exchange the benzyl alcohol moiety with a different alcohol.
Investigation of Catalytic Hydrolysis Mechanisms
Specific investigations into the catalytic hydrolysis mechanisms of this compound have not been reported in the available scientific literature. General mechanisms for ester hydrolysis are well-established and can be either acid-catalyzed or base-catalyzed.
In a hypothetical acid-catalyzed hydrolysis, the carbonyl oxygen of the ester would be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. For base-catalyzed hydrolysis, a hydroxide (B78521) ion would directly attack the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and benzyl alcohol.
The presence of the bulky benzyloxy group at the ortho position and the bromine atom at the meta position would likely influence the rate of hydrolysis due to steric hindrance and electronic effects. However, without experimental data, any discussion of the specific catalytic conditions, such as the type of catalyst, concentration, and temperature, would be purely speculative.
Data on the catalytic hydrolysis of this compound is not available in the reviewed scientific literature.
Mechanistic Investigations of Key Transformations
A thorough understanding of the chemical behavior of this compound would require detailed mechanistic investigations of its key transformations. This would involve identifying reaction intermediates and understanding the factors that control the stereochemical outcome of its reactions.
Elucidation of Reaction Pathways and Intermediate Structures
No studies elucidating the specific reaction pathways or intermediate structures for transformations involving this compound were found. Mechanistic studies on related, but structurally different, benzyl esters or brominated aromatic compounds exist, but direct extrapolation of these findings to this compound would not be scientifically rigorous. The interplay of the benzyloxy and bromo substituents would create a unique electronic and steric environment that would need to be experimentally investigated to determine its influence on reaction pathways and the stability of any intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to probe the spatial relationships between atoms.
A standard analysis would begin with the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the chemical environment of each proton, their integrations would indicate the relative number of protons, and the splitting patterns (multiplicities) would reveal neighboring protons. The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule.
Hypothetical ¹H NMR Data Table for Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate This table is illustrative of expected data; no experimental values have been published.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.6-7.2 | Multiplet | 13H | Aromatic protons |
| ~5.3 | Singlet | 2H | Benzylic CH₂ (ester) |
Hypothetical ¹³C NMR Data Table for Benzyl 2-(benzyloxy)-3-bromobenzoate This table is illustrative of expected data; no experimental values have been published.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | Carbonyl (C=O) |
| ~155 | Aromatic C-O |
| ~138-127 | Aromatic CH |
| ~115 | Aromatic C-Br |
| ~75 | Benzylic CH₂ (ether) |
To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the assigned protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the benzyl groups, the benzoate (B1203000) core, and the carbonyl group. For instance, correlations from the benzylic protons to the carbonyl carbon would confirm the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing critical information for determining the molecule's preferred conformation in solution.
The rotational freedom around the single bonds (e.g., the C-O ether bond and the C-C ester bond) suggests that this compound could exist in multiple conformations. NOESY or ROESY data would be instrumental in identifying the dominant conformational isomers in solution by observing through-space correlations between protons on different parts of the molecule. Variable temperature NMR studies could also be employed to investigate any dynamic processes, such as restricted rotation, which might be occurring on the NMR timescale.
X-ray Crystallography for Solid-State Structure
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive and precise structural information in the solid state.
An X-ray crystal structure would unambiguously determine the three-dimensional arrangement of the atoms in the crystal lattice. This would reveal the solid-state conformation of the molecule, including the relative orientations of the two benzyl groups and the bromobenzoate ring system. As the molecule is achiral, it does not have an absolute configuration to be determined.
The crystallographic data would yield highly accurate measurements of all bond lengths and bond angles within the molecule. This information is invaluable for understanding the electronic effects of the substituents on the aromatic ring and for validating theoretical calculations. For example, the precise lengths of the C-Br, C=O, and C-O bonds would provide insight into the electronic nature of the molecule.
Hypothetical Crystallographic Data Table for this compound This table is illustrative of expected data; no experimental values have been published.
| Parameter | Value |
|---|---|
| Crystal system | - |
| Space group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these methods would provide critical insights into its constituent parts.
Characterization of Functional Groups and Diagnostic Bond Stretches
The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups. Analysis of the spectra of similar compounds, such as benzyl benzoate, suggests the following anticipated peaks. nist.govchemicalbook.comspectrabase.com
A prominent feature in the FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the substituents on the aromatic ring. The presence of both the benzyl ester and the benzyloxy ether linkages would be confirmed by C-O stretching vibrations , which are expected to produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. researchgate.net
The aromatic nature of the three phenyl rings would give rise to several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically observed in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzoate ring would also influence the out-of-plane C-H bending vibrations, which can provide information about the arrangement of substituents. The C-Br stretch is expected to appear as a weaker absorption in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the non-polar aromatic ring vibrations and the C=C bonds.
Table 1: Predicted Diagnostic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (Ester) | C=O Stretch | 1720-1740 |
| Ester & Ether | C-O Stretch | 1000-1300 |
| Aromatic Rings | C-H Stretch | >3000 |
| Aromatic Rings | C=C Stretch | 1450-1600 |
| Bromo-Aromatic | C-Br Stretch | 500-650 |
Note: This table is predictive and based on characteristic frequencies for similar functional groups. Actual experimental values may vary.
Studies of Tautomeric Equilibria and Intermolecular Interactions
There is currently no specific research available on the tautomeric equilibria or intermolecular interactions of this compound. Tautomerism is not expected to be a significant feature for this compound as it lacks the necessary prototropic or valence isomerization possibilities.
Studies on related aromatic esters have utilized vibrational spectroscopy to probe intermolecular interactions in the solid state. These interactions, such as π-π stacking and dipole-dipole forces, can influence the packing of molecules in the crystal lattice and may result in shifts in the vibrational frequencies of the involved functional groups. A detailed analysis of the solid-state FT-IR and Raman spectra of this compound, if it were to become available, could provide insights into its crystal packing and the nature of its intermolecular forces.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
Accurate Mass Determination and Elemental Composition
HRMS analysis of this compound would provide its exact mass with a high degree of accuracy. This would allow for the unambiguous determination of its elemental formula, C₂₁H₁₇BrO₃. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Elucidation of Fragmentation Pathways and Isomer Differentiation
The fragmentation of this compound in a mass spectrometer would be expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester and ether linkages. While specific experimental data is not available, general fragmentation patterns of benzyl esters and ethers suggest likely fragmentation routes.
A common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, which would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of the benzyl group to form the 2-(benzyloxy)-3-bromobenzoyl cation. Subsequent fragmentation of this ion could involve the loss of carbon monoxide.
The benzyloxy group could also undergo cleavage, potentially leading to the formation of a benzyl cation (C₇H₇⁺) and a corresponding phenoxy radical. The presence of the bromine atom would also influence the fragmentation, and fragments containing bromine would exhibit the characteristic isotopic pattern.
The differentiation of isomers through mass spectrometry would rely on subtle differences in their fragmentation patterns. For instance, the position of the bromine and benzyloxy substituents on the benzoate ring would influence the stability of the resulting fragment ions, leading to variations in their relative abundances in the mass spectrum.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 396/398 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 107 | [C₇H₇O]⁺ (from benzyloxy group) |
| 289/291 | [M - C₇H₇]⁺ |
| 261/263 | [M - C₇H₇ - CO]⁺ |
Note: This table is predictive and based on common fragmentation pathways for similar structures. Actual fragmentation may vary depending on the ionization technique and conditions.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting molecular properties due to its balance of accuracy and computational cost. DFT calculations can model various aspects of a molecule, from its three-dimensional shape to its spectroscopic signatures. For molecules where experimental data is scarce, DFT serves as a primary source of information.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional combined with a suitable basis set, the bond lengths, bond angles, and dihedral angles of Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate can be calculated. These geometric parameters are fundamental, as they influence all other electronic and chemical properties.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates higher polarizability and a greater ease of undergoing chemical reactions. nih.gov For Benzyl 2-(benzyloxy)-3-bromobenzoate, the HOMO is likely to be localized on the electron-rich benzyloxy-substituted ring, while the LUMO may be distributed across the benzoate (B1203000) system. The precise energy values and the gap would quantify its reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).
These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. A molecule with low chemical hardness is considered "soft" and more reactive. nih.gov
Table 2: Hypothetical Chemical Reactivity Descriptors This table is for illustrative purposes, as specific experimental or calculated data for this compound is not available in the searched literature.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.35 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential value. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, negative potential sites would be expected around the oxygen atoms of the ester and ether functionalities. nih.gov Positive potential would likely be found around the hydrogen atoms. nih.gov The MEP map provides a clear, visual guide to the molecule's reactivity patterns.
Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. Calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. nih.gov Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). acs.org The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the HOMO to the LUMO or other molecular orbitals. This information is crucial for understanding how the molecule interacts with light and for interpreting experimental spectroscopic data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques would be crucial in understanding the three-dimensional structure, flexibility, and interaction potential of this compound.
The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. For this compound, with its multiple rotatable bonds—particularly in the benzyl and benzyloxy groups—a complex energy landscape is expected.
Computational methods like Density Functional Theory (DFT) would be employed to explore this landscape. scielo.br DFT calculations can predict the geometric properties and electronic structure of chemical compounds with high accuracy. scielo.br By systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. Identifying these energy minima is critical, as they represent the most likely shapes the molecule will adopt, which in turn governs its physical properties and biological activity.
Table 1: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond Description | Involved Atoms | Expected Influence on Conformation |
| Ester Linkage (Benzyl) | C(O)-O-CH₂ | Determines the orientation of the benzyl ester group relative to the benzoate core. |
| Ether Linkage (Benzyloxy) | C(aromatic)-O-CH₂ | Governs the position of the benzyloxy group, contributing significantly to steric hindrance. |
| Benzyl Group Rotation | O-CH₂-C(aromatic) | Affects the spatial arrangement of the phenyl ring of the benzyl ester. |
| Benzyloxy Group Rotation | O-CH₂-C(aromatic) | Influences the orientation of the phenyl ring of the benzyloxy substituent. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and understanding biological processes. nih.govmdpi.com For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the nature of its interactions.
The process involves placing the 3D structure of this compound, typically one of its low-energy conformations, into the binding site of a target biomolecule. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for many different possible orientations.
Successful docking simulations can reveal the specific amino acid residues within a protein's binding site that form key interactions with the ligand. These interactions can include:
Hydrogen Bonds: The ester and ether oxygen atoms in this compound could act as hydrogen bond acceptors.
π-π Stacking: The three aromatic rings of the molecule provide ample opportunity for π-π stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonding: The bromine atom on the benzoate ring can participate in halogen bonding, a specific type of non-covalent interaction.
Van der Waals Forces: These are general attractive or repulsive forces between molecules.
By analyzing the docked pose, researchers can create a detailed map of the binding site, highlighting which parts of the ligand interact with which residues of the protein.
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Docking studies, often complemented by molecular dynamics simulations, help to elucidate the principles governing this recognition for a given ligand-receptor pair. mdpi.com For this compound, this would involve understanding how its size, shape, and chemical features—such as the bulky benzyloxy group and the electronegative bromine atom—contribute to its binding specificity and affinity.
Molecular dynamics simulations can further refine the docked complex, allowing the atoms of both the ligand and the protein to move over time. This provides a more dynamic picture of the interaction, confirming the stability of the binding mode and potentially revealing the role of water molecules in mediating the interaction. nih.gov The ultimate goal is to build a predictive model of how and why the molecule binds to its target, which is invaluable for designing more potent and selective analogs.
Table 2: Potential Intermolecular Interactions in Ligand-Biomolecule Docking
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Ester carbonyl (C=O), Ether oxygen (-O-) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| π-π Stacking | Benzoate ring, Benzyl ring, Benzyloxy ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Bromine atom | Carbonyl oxygens of the protein backbone, Lewis basic side chains |
| Hydrophobic Interactions | Phenyl groups, Methylene (B1212753) (-CH₂-) groups | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Biological Investigations: Mechanistic and Target Oriented Studies in Vitro Focus
Enzyme Inhibition and Modulation Studies (In Vitro)
The capacity of benzyl (B1604629) and benzoate (B1203000) derivatives to interact with and modulate the activity of specific enzymes is a key area of investigation. These studies aim to identify direct molecular targets and understand the kinetics of such interactions.
Identification and Characterization of Specific Enzyme Targets (e.g., BACE1, MetAP, VEGFR-2, AKR1C3)
Although no specific studies link Benzyl 2-(benzyloxy)-3-bromobenzoate to Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) or Methionine aminopeptidase (B13392206) (MetAP), research has identified other enzymes as targets for structurally related molecules.
Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3, a key enzyme in androgen biosynthesis and prostaglandin (B15479496) metabolism, has been identified as a target for various inhibitors, some with structural similarities to benzoate derivatives. nih.govnih.gov It is implicated in the progression of castration-resistant prostate cancer (CRPC) and resistance to certain chemotherapies. nih.govnih.gov Inhibition of AKR1C3 can suppress cancer cell proliferation and is a validated strategy for developing new cancer therapeutics. nih.gov For instance, a cinnamic acid derivative, KV-37, was developed as a potent and highly selective AKR1C3 inhibitor with an IC₅₀ value of 66 nM. nih.gov Similarly, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have been studied for their selective inhibition of AKR1C3 over the closely related AKR1C2 isoform. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a critical tyrosine kinase involved in angiogenesis, a vital process for tumor growth and metastasis. Several heterocyclic compounds, including benzodiazine derivatives, have been developed as inhibitors of VEGFR-2. nih.gov For example, certain phthalazine (B143731) derivatives demonstrated significant VEGFR-2 inhibition, with IC₅₀ values as low as 0.148 µM, and showed potent antiproliferative activity against cancer cell lines like MCF-7 and HepG-2. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |
|---|---|---|---|
| Cinnamic Acid Derivative (KV-37) | AKR1C3 | 66 nM | nih.gov |
| Phthalazine Derivative (10g) | VEGFR-2 | 0.148 µM | nih.gov |
| Phthalazine Derivative (11a) | VEGFR-2 | 0.196 µM | nih.gov |
Determination of Inhibition Kinetics and Mechanistic Pathways (e.g., Reversible/Irreversible, Competitive/Non-competitive)
Understanding the mechanism of enzyme inhibition is crucial for drug development. Inhibitors can be classified based on their mode of action, such as reversible or irreversible, and competitive or non-competitive. A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. nih.gov In contrast, a noncompetitive inhibitor binds to an allosteric site, a location distinct from the active site, causing a conformational change that reduces the enzyme's efficiency.
Kinetic studies on a substituted benzyloxy-benzylamine scaffold designed to inhibit the acetyltransferase Eis from Mycobacterium tuberculosis provide a relevant example. Crystal structures revealed that these inhibitors bind in the aminoglycoside binding site of the enzyme. nih.gov Further kinetic measurements established that their mode of inhibition is competitive, consistent with their binding location. nih.gov This demonstrates that benzyl-containing scaffolds can act as competitive inhibitors by occupying the active site of an enzyme.
Cellular Pathway Modulation (In Vitro)
Beyond direct enzyme inhibition, benzyl and benzoate derivatives have been shown to modulate complex cellular pathways, affecting processes from signal transduction to cell survival and proliferation.
Investigation of Molecular Interactions within Defined Cellular Systems
At the cellular level, benzyl benzoate itself has been shown to interact with estrogen receptors (ERα and ERβ). In studies using MCF-7 human breast cancer cells, benzyl benzoate was able to partially displace [³H]oestradiol from both recombinant human estrogen receptors and the cytosolic ER of the cells. researchgate.netnih.gov This interaction suggests a direct binding to these nuclear receptors, which can trigger downstream cellular events. researchgate.netnih.gov The binding, however, required a significant molar excess of benzyl benzoate, indicating a lower affinity compared to the natural ligand, 17β-oestradiol. researchgate.netnih.gov
Effects on Specific Intracellular Processes and Signaling Pathways (e.g., Protein Synthesis, Receptor Activation)
The interaction of benzyl benzoate and related compounds with cellular receptors can initiate signaling cascades. In estrogen-responsive MCF-7 cells, benzyl benzoate was found to increase the expression of an estrogen-responsive reporter gene (ERE-CAT) and the endogenous pS2 gene. nih.govreading.ac.uk This demonstrates that the compound can act as an agonist, activating the estrogen receptor-mediated signaling pathway. The resulting cellular proliferation could be counteracted by the anti-estrogen fulvestrant, further confirming that the effect is mediated through the estrogen receptor. researchgate.netnih.gov
Other related structures have been implicated in different pathways. AKR1C3 inhibition, for example, can block androgen receptor (AR) signaling and also affects prostaglandin signaling by altering the metabolism of prostaglandin D2 (PGD2), which in turn can influence the MAPK and PI3K/Akt signaling pathways. nih.gov
Anti-proliferative Activity on Cell Lines: Mechanistic Insights into Cellular Response
A significant body of research has focused on the anti-proliferative effects of benzyl and benzoate derivatives against various cancer cell lines.
Analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl side chains, have demonstrated pronounced anti-proliferative effects. nih.gov For example, 4-chloro and 4-methyl substituted benzyl analogs were potent against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.8 µM and 2.3 µM, respectively. nih.gov
Studies on phenyl benzoate derivatives have also revealed cytotoxic effects against A549 human lung cancer cells and SW480 colon cancer cells. rsc.org One derivative, 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene, was found to induce significant cell accumulation in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis. rsc.org Similarly, glucopyranosyl-conjugated benzyl derivatives have been shown to trigger apoptotic cell death in colorectal cancer cells. nih.gov
The estrogenic activity of benzyl benzoate itself has been linked to increased proliferation in estrogen-dependent MCF-7 cells. nih.govreading.ac.uk While the initial rate of proliferation was lower than that induced by 17β-oestradiol, over a longer period (35 days), the proliferation reached a similar magnitude, indicating a sustained proliferative signal. researchgate.netreading.ac.uk
Table 2: Anti-proliferative Activity of Related Benzyl and Benzoate Derivatives on Various Cell Lines
| Compound/Analog Class | Cell Line | Effect | Reported IC₅₀ | Reference |
|---|---|---|---|---|
| 4-chlorobenzyl analog of makaluvamine | MCF-7 (Breast) | Anti-proliferative | 1.8 µM | nih.gov |
| 4-methylbenzyl analog of makaluvamine | MCF-7 (Breast) | Anti-proliferative | 2.3 µM | nih.gov |
| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | A549 (Lung) | Cell growth inhibition | > 5 µM | rsc.org |
| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | A549 (Lung) | Induces apoptosis (Sub-G1 accumulation) | Not specified | rsc.org |
| Benzyl benzoate | MCF-7 (Breast) | Proliferative (ER-mediated) | Not applicable | nih.govreading.ac.uk |
| Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 (Colorectal) | Induces apoptosis | Comparable to 5-FU | nih.gov |
Structure-Activity Relationship (SAR) Studies (In Vitro)
Extensive literature searches did not yield specific in vitro biological or structure-activity relationship (SAR) studies for the compound this compound. The following sections are structured as per the provided outline, but due to the absence of direct research on this specific molecule, the content remains speculative and is based on general principles of medicinal chemistry and SAR analysis of related structural classes.
Elucidation of Structural Elements Critical for In Vitro Biological Activity
Without experimental data on the biological activity of this compound, the identification of critical structural elements for any in vitro effect is purely hypothetical. An analysis of its structure suggests that several moieties could be important for potential biological interactions. These include the benzyl ester group, the benzyloxy substituent at the 2-position, and the bromine atom at the 3-position of the benzoate ring.
A hypothetical data table illustrating the potential importance of these structural features is presented below. It is important to reiterate that this is a theoretical construct in the absence of actual experimental data.
| Structural Feature | Position | Potential Role in In Vitro Activity |
| Benzyl Ester | Ester linkage | Influences solubility, metabolic stability, and potential hydrolysis by esterases. |
| Benzyloxy Group | 2-position | Increases steric hindrance, potentially influencing binding selectivity. May act as a hydrogen bond acceptor. |
| Bromine Atom | 3-position | Acts as a halogen bond donor, potentially forming specific interactions with a biological target. Influences the electronic properties of the aromatic ring. |
Design and Synthesis of Analogs to Probe SAR
To systematically investigate the structure-activity relationships of this compound, a series of analogs would need to be designed and synthesized. The goal of such a synthetic campaign would be to probe the importance of each structural component mentioned above.
The design of analogs would typically involve systematic modifications at key positions. For instance, to probe the role of the bromine atom, analogs could be synthesized where the bromine is replaced with other halogens (e.g., chlorine, fluorine) or with hydrogen to create a de-bromo analog. To understand the significance of the benzyloxy group at the 2-position, analogs could be prepared with this group at a different position (e.g., 4- or 5-position), or it could be replaced with other alkoxy groups of varying sizes (e.g., methoxy, ethoxy) or a simple hydroxyl group. The benzyl ester could be replaced with other esters (e.g., methyl, ethyl) or converted to a carboxylic acid to assess the importance of this lipophilic moiety.
The synthesis of these analogs would likely follow standard organic chemistry methodologies, such as esterification reactions between the appropriately substituted benzoic acid and benzyl alcohol or its derivatives. The introduction of the benzyloxy and bromo substituents onto the benzoic acid precursor would be a key synthetic challenge, likely involving multi-step sequences.
A hypothetical table of designed analogs for SAR studies is provided below. The "Predicted In Vitro Activity" is purely speculative and would need to be determined through actual biological testing.
| Analog | Modification from Parent Compound | Rationale for Design | Predicted In Vitro Activity (Hypothetical) |
| Benzyl 2-hydroxy-3-bromobenzoate | Replacement of benzyloxy with hydroxyl | To assess the role of the benzyl group on the ether linkage and the potential for hydrogen bonding. | Potentially altered potency or selectivity. |
| Benzyl 2-(benzyloxy)benzoate | Removal of the bromine atom | To determine the necessity of the halogen for activity. | Likely reduced or abolished activity if halogen bonding is critical. |
| Benzyl 2-(benzyloxy)-3-chlorobenzoate | Replacement of bromine with chlorine | To probe the effect of halogen size and electronegativity. | May retain activity, with potential changes in potency. |
| Methyl 2-(benzyloxy)-3-bromobenzoate | Replacement of benzyl ester with methyl ester | To evaluate the importance of the benzyl group of the ester for lipophilicity and binding. | Activity may be reduced if the benzyl group is involved in a key interaction. |
Without any foundational biological data for the parent compound, the entire exercise of SAR elucidation remains in the realm of theoretical medicinal chemistry.
Advanced Analytical Methods for Research Purity and Process Monitoring
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the individual components of a mixture. For Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate, various chromatographic methods are employed to assess its purity and monitor its formation.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile compound like Benzyl 2-(benzyloxy)-3-bromobenzoate. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A UV detector is typically used for aromatic compounds, as the benzene (B151609) rings produce a strong signal.
In a typical purity assessment, a dilute solution of the synthesized product is injected into the HPLC system. The primary peak, corresponding to this compound, should be well-resolved from any other peaks representing starting materials, by-products, or degradation products. The purity is calculated based on the relative area of the main peak compared to the total area of all detected peaks. For accurate quantification, a calibration curve using a certified reference standard of this compound would be established.
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Product) | 6.45 min |
| Peak Area (Product) | 18,240,000 |
| Total Peak Area | 18,350,500 |
| Calculated Purity | >99.4% |
The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single, non-chiral compound, and chiral chromatography is not applicable for assessing its enantiomeric purity.
However, this technique would become critical if any of the synthetic intermediates or subsequent derivatives of this compound were chiral. For instance, if a synthetic precursor contained a stereocenter, chiral chromatography would be essential to separate and quantify the enantiomers, ensuring that the desired stereoisomer is carried forward in the reaction sequence. This would involve using a specialized chiral stationary phase (CSP) designed to interact differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess (ee).
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of a chemical reaction in real-time. researchgate.net It allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product. youtube.com
To monitor the synthesis of this compound, small aliquots are taken from the reaction mixture at various time intervals. These samples are spotted onto a TLC plate alongside spots of the pure starting materials (e.g., 3-bromo-2-(benzyloxy)benzoic acid and benzyl bromide) and a "cospot," where the reaction mixture is spotted on top of the starting material spot. rochester.edu The plate is then developed in an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate. rsc.org The spots are visualized under UV light (typically at 254 nm), where the aromatic rings of the compounds will appear as dark spots. rsc.org
The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane, and a new spot, corresponding to the product with a distinct Retention Factor (Rf) value, is prominent. youtube.comrochester.edu The cospot helps to confirm if the starting material is truly absent or if it has a similar Rf to the product under the chosen conditions. rochester.edu
Table 2: Representative TLC Data for Monitoring Synthesis
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |
| Starting Material 1 (e.g., 3-bromo-2-(benzyloxy)benzoic acid) | 0.20 | Disappears over time in the reaction lane. |
| Starting Material 2 (e.g., benzyl bromide) | 0.75 | Disappears over time in the reaction lane. |
| Product (this compound) | 0.55 | Appears and intensifies over time in the reaction lane. |
Quantitative Analysis Methods for Reaction Optimization and Product Yields
Optimizing a chemical reaction to maximize product yield requires precise quantitative data. While TLC provides a qualitative picture, other methods are needed to determine the exact amount of product formed. This information is crucial for adjusting reaction parameters such as temperature, time, and catalyst loading to achieve the highest possible efficiency.
Several methods can be employed for the quantitative analysis of this compound synthesis:
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique for determining the conversion of reactants to products. By integrating the signals of specific protons unique to the reactant and the product, a ratio can be established. For example, the disappearance of a reactant's characteristic peak and the appearance of a product's methylene (B1212753) proton signal can be compared against an internal standard to calculate the reaction conversion and yield. rsc.orgnih.gov
Quantitative HPLC (qHPLC): As mentioned for purity analysis, HPLC is also a primary tool for quantification. By preparing a series of solutions of the purified this compound at known concentrations and generating a calibration curve (peak area vs. concentration), the exact concentration of the product in a reaction mixture sample can be determined. This provides an accurate calculation of the reaction yield.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be used to monitor reaction progress and product identity. rsc.org While often used qualitatively, it can be made quantitative by using an internal standard and creating a calibration curve, similar to HPLC.
Table 3: Summary of Quantitative Analysis Techniques
| Method | Principle | Application in Reaction Optimization |
| ¹H NMR | Measures the ratio of product-to-reactant proton signals. rsc.org | Rapid determination of conversion percentage to quickly assess the effect of changing reaction conditions. |
| qHPLC | Compares the product's peak area to a calibration curve of known standards. | Accurate determination of product concentration for precise yield calculation. |
| GC-MS | Separates components by gas chromatography and quantifies using a mass spectrometer detector. rsc.org | Provides both quantitative yield data and mass information to confirm product identity and identify by-products. |
Future Research Directions and Potential Academic Impact
Development of Novel Synthetic Methodologies for Benzoate (B1203000) Derivatives
The synthesis of polysubstituted aromatic compounds like Benzyl (B1604629) 2-(benzyloxy)-3-bromobenzoate is a non-trivial challenge. Future research could focus on developing more efficient and stereoselective methods for the synthesis of this and related benzoate derivatives. Key areas of investigation would include:
Late-Stage Functionalization: Developing methods for the selective introduction of the bromo and benzyloxy groups at a late stage of the synthesis would provide a more flexible and efficient route to a variety of analogs.
Catalytic Systems: The exploration of novel transition metal or organocatalytic systems for the key bond-forming reactions, such as etherification and esterification, could lead to milder reaction conditions and higher yields. A comparative analysis of different catalytic approaches could be highly valuable.
| Catalyst Type | Potential Advantages | Research Focus |
| Palladium-based | High efficiency in cross-coupling reactions. | Optimization of ligands and reaction conditions for C-O bond formation. |
| Copper-based | Lower cost and toxicity compared to palladium. | Development of robust catalysts for etherification of sterically hindered substrates. |
| Organocatalysts | Metal-free, environmentally benign. | Design of new catalysts for asymmetric esterification and etherification. |
The successful development of such methodologies would not only facilitate the study of Benzyl 2-(benzyloxy)-3-bromobenzoate but also be broadly applicable to the synthesis of other complex benzoate derivatives with potential applications in materials science and pharmaceuticals.
Exploration of Undiscovered Reactivity Pathways of the Aryl Bromide and Benzyloxy Groups
The interplay between the aryl bromide and the ortho- and meta-positioned benzyloxy groups could give rise to unique and undiscovered reactivity. Future studies should aim to elucidate these pathways:
Orthogonal Reactivity: Investigating the selective functionalization of the aryl bromide through cross-coupling reactions without cleaving the benzyloxy groups, and vice-versa, would be a key research avenue. This could involve a careful choice of catalysts and reaction conditions.
Intramolecular Reactions: The proximity of the benzyloxy groups to the aryl bromide could facilitate novel intramolecular cyclization or rearrangement reactions under specific conditions, leading to the formation of complex heterocyclic scaffolds.
A systematic study of the reactivity of this compound towards various reagents and reaction conditions will be crucial in mapping its chemical space.
Deeper Computational Probes into the Compound's Molecular Behavior and Interactions
Computational chemistry offers a powerful tool to understand the intrinsic properties of this compound at a molecular level. Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule and the rotational barriers of the benzyloxy and benzyl ester groups.
Electronic Properties: Calculating the molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and other electronic descriptors to predict its reactivity and potential interaction with biological targets.
Intermolecular Interactions: Simulating the non-covalent interactions, such as π-stacking and halogen bonding, that this molecule could form with itself or with other molecules.
These computational insights would be invaluable in guiding synthetic efforts and in the rational design of experiments to probe its biological activity.
Identification of New Biological Targets and Further Mechanistic Studies (In Vitro)
The structural motifs present in this compound, such as the brominated aromatic ring and multiple benzyloxy groups, are found in various biologically active molecules. This suggests that the compound itself may possess interesting biological properties. A crucial area of future research will be to screen this compound against a wide range of biological targets.
High-Throughput Screening: Employing high-throughput screening technologies to test the compound against diverse panels of enzymes, receptors, and cell lines to identify potential biological activities.
Mechanistic Studies: Once a biological activity is identified, detailed in vitro studies will be necessary to elucidate the mechanism of action. This could involve enzyme kinetics, binding assays, and cellular imaging techniques.
The discovery of a novel biological activity for this compound would open up new avenues for drug discovery and development.
Design of Next-Generation Molecular Probes and Research Tools Based on the Benzyloxy-Bromobenzoate Scaffold
The benzyloxy-bromobenzoate scaffold could serve as a versatile platform for the development of new molecular probes and research tools. The aryl bromide provides a convenient handle for the introduction of various functionalities through well-established cross-coupling chemistry.
Fluorescent Probes: Attachment of a fluorophore to the aromatic ring could lead to the development of probes for sensing specific analytes or for imaging biological processes.
Affinity-Based Probes: Incorporation of a reactive group could allow for the creation of probes to identify and study the binding partners of this scaffold in a biological context.
The development of such tools would not only advance our understanding of the biological roles of this scaffold but also provide valuable reagents for the broader scientific community.
Q & A
Basic: What are the standard synthetic routes for Benzyl 2-(benzyloxy)-3-bromobenzoate, and how can reaction intermediates be characterized?
Answer:
The synthesis typically involves multi-step reactions with protecting group strategies to prevent undesired side reactions. A common approach includes:
- Step 1: Protection of hydroxyl groups using benzyl ethers to ensure regioselectivity during bromination .
- Step 2: Bromination at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids) .
- Step 3: Esterification via coupling of the brominated intermediate with benzyl alcohol under Mitsunobu or Steglich conditions .
Characterization methods:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and ester linkage formation. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.3–7.5 ppm, while the ester carbonyl appears at ~170 ppm in ¹³C NMR .
- HPLC: To monitor reaction progress and ensure purity (>95%) by reverse-phase chromatography .
Advanced: How can researchers optimize coupling reactions to improve yields of this compound?
Answer:
Yield optimization requires careful control of:
- Catalyst selection: Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent polarity: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic attack during esterification .
- Temperature: Lower temperatures (0–5°C) minimize side reactions like debromination, while higher temperatures (80–100°C) accelerate coupling steps .
Troubleshooting low yields:
- Byproduct analysis: Use LC-MS to identify dimers or dehalogenated products, which may require adjusting stoichiometry or catalyst loading .
Basic: What safety protocols are essential when handling this compound?
Answer:
Although toxicity data are limited, standard precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
- Spill management: Absorb spills with inert materials (e.g., vermiculite) and avoid environmental release .
Advanced: How do substituent effects (e.g., bromine position) influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 3-bromo substituent activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. Key considerations:
- Electronic effects: Bromine’s electron-withdrawing nature increases the reactivity of adjacent positions for nucleophilic attack .
- Steric effects: Bulky benzyloxy groups at the 2-position can reduce accessibility to the bromine atom, requiring catalysts with high turnover (e.g., Pd-Xantphos complexes) .
Experimental validation:
- Competitive coupling studies: Compare reaction rates with analogs (e.g., 2-bromo vs. 4-bromo derivatives) using kinetic profiling .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations: Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Docking studies: Simulate interactions with enzymes or receptors to design targeted derivatives for bioactivity screens .
Validation:
Correlate computational predictions with experimental outcomes (e.g., regioselectivity in halogenation) .
Basic: What analytical techniques are critical for identifying byproducts during synthesis?
Answer:
- GC-MS: Detect volatile byproducts (e.g., debrominated intermediates) .
- HRMS: Confirm molecular ions of unexpected adducts (e.g., dimerization products) .
Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., varying yields) for this compound?
Answer:
- Reproducibility checks: Standardize solvent purity, catalyst batches, and moisture control (e.g., use molecular sieves) .
- DoE (Design of Experiments): Systematically vary parameters (temperature, catalyst loading) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
